3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
Description
3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one is a spirocyclic compound featuring a 1-oxa-3-azaspiro[4.5]decane core substituted with a 4-chlorophenyl group at position 3, a hydroxy group at position 4, and a methyl group at position 2. The spiro[4.5]decane scaffold introduces conformational rigidity, which can enhance binding specificity in biological systems.
Properties
Molecular Formula |
C15H18ClNO3 |
|---|---|
Molecular Weight |
295.76 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C15H18ClNO3/c1-14(19)15(9-3-2-4-10-15)20-13(18)17(14)12-7-5-11(16)6-8-12/h5-8,19H,2-4,9-10H2,1H3 |
InChI Key |
LEAYJJUVIMJRNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCCCC2)OC(=O)N1C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with a ketone to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Substituent Effects :
- Halogenated Aromatics : 4-Chlorophenyl (target compound) vs. 4-fluorophenyl () alters electronic properties; chlorine’s higher electronegativity may strengthen hydrophobic interactions.
- Methoxy/Hydroxy Groups : Methoxy () increases lipophilicity, whereas hydroxy (target compound) improves hydrogen-bonding capacity .
Spiro Core Modifications : Addition of a second nitrogen (e.g., 1-oxa-3,8-diazaspiro[4.5]decane in ) introduces basicity, affecting pH-dependent solubility .
Physicochemical Properties
Comparative data for selected compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
